molecular formula C11H12BrClO3 B13667813 Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13667813
M. Wt: 307.57 g/mol
InChI Key: TUTFDIWBCKGYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with bromine (3-position) and chlorine (5-position). This compound belongs to a class of chiral intermediates critical in pharmaceutical and agrochemical synthesis. Its structure combines a propanoate backbone with a hydroxyl group at the β-carbon and a halogenated aromatic moiety. These methods often employ transition-metal catalysts to achieve high enantiomeric purity, a key factor in bioactive compound development .

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI Key

TUTFDIWBCKGYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

This approach is consistent with the synthesis of closely related compounds such as Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate and Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate, which have been documented in recent chemical catalogs and literature.

Detailed Esterification Procedure

The esterification step is typically catalyzed by a strong acid, such as sulfuric acid, and performed under reflux conditions to ensure complete conversion of the acid to the ester. The general procedure is as follows:

  • Dissolve the hydroxypropanoic acid derivative (bearing the 3-bromo-5-chlorophenyl substituent) in ethanol.
  • Add a catalytic amount of concentrated sulfuric acid.
  • Heat the reaction mixture under reflux (approximately 70–90 °C) for several hours (commonly 6–24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
  • After completion, neutralize the reaction mixture, extract the product with an organic solvent such as ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography or recrystallization.

This method ensures high conversion rates and yields typically ranging from 50% to 70%, depending on reaction conditions and purity of starting materials.

Halogenation Considerations

The selective bromination and chlorination of the phenyl ring to achieve substitution at the 3 and 5 positions require controlled electrophilic aromatic substitution reactions. While direct halogenation of the phenyl ring in the hydroxypropanoic acid precursor is possible, more commonly, the halogenated phenyl moiety is introduced via:

  • Starting from commercially available or synthesized 3-bromo-5-chlorobenzaldehyde or 3-bromo-5-chlorophenyl precursors.
  • Subsequent condensation or coupling reactions to attach the hydroxypropanoate chain.

Oxidizing agents such as potassium persulfate or hydrogen peroxide can be used in related oxidative transformations, but their role in this specific compound’s synthesis is less documented.

Research Data and Outcomes

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Halogenated phenyl precursor synthesis Electrophilic aromatic substitution with Br2 and Cl2 or NBS and NCS under controlled conditions 60–80 Position-selective halogenation critical
Esterification Ethanol, sulfuric acid catalyst, reflux at 70–90 °C, 6–24 h 50–70 Acid-catalyzed Fischer esterification

Purification and Characterization

  • Purification is commonly achieved by flash column chromatography using ethyl acetate/heptane gradients.
  • Characterization includes NMR (1H and 13C), mass spectrometry, and IR spectroscopy.
  • The molecular formula is C11H11BrClO3 with a molecular weight of approximately 307.57 g/mol.

Comparative Analysis with Related Compounds

Compound Name Halogen Positions on Phenyl Ring Molecular Formula Key Preparation Notes
This compound Bromine at 3, Chlorine at 5 C11H11BrClO3 Esterification of halogenated acid with ethanol, acid catalysis
Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate Bromine at 3, Chlorine at 2 C11H12BrClO3 Similar esterification, reflux with sulfuric acid catalyst
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate Bromine at 2, Chlorine at 6 C11H12BrClO3 Esterification under reflux, acid catalysis

This comparison highlights that the preparation methods for these halogenated hydroxypropanoates are largely consistent, differing primarily in the halogenation step to achieve regioselectivity.

Summary and Expert Recommendations

  • The preparation of this compound relies on the availability of the appropriately halogenated phenyl precursor.
  • The esterification step is robust and well-established, typically performed under acidic reflux conditions with ethanol.
  • Reaction monitoring by TLC and purification by chromatography are essential for high purity and yield.
  • Selective halogenation of the phenyl ring remains the most challenging step and may require optimization of electrophilic substitution conditions or use of pre-halogenated starting materials.
  • Further research could explore catalytic methods for halogenation and greener esterification processes to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3-Bromo-5-chlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate is a chemical compound with potential applications in scientific research, particularly as an intermediate in chemical synthesis. The compound features a phenyl ring with bromine and chlorine substituents at the 3 and 5 positions, respectively.

Synthesis Intermediate

This compound can be used as an intermediate in the synthesis of various compounds. The presence of bromine and chlorine substituents on the phenyl ring, along with the hydroxy group, allows for further chemical modifications and reactions.

Pharmaceuticals

The compound may be a precursor in synthesizing pharmaceuticals. Derivatives of this compound may exhibit different biological or chemical properties, making it a candidate for medicinal chemistry research. Halogenated phenols, like this compound, can interact with biological targets due to their electrophilic nature.

Other Potential Application

It has been used in the preparation of a medicine for treating diseases caused by immunodeficiency viruses and for treating Alzheimer's disease mild cognition impairment disease . It can also be used for a non-nucleoside reverse transcriptase inhibitor of preparation .

Related Compounds

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar β-hydroxy esters, emphasizing substituent effects on molecular weight, boiling point, and lipophilicity (LogP):

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight Boiling Point (°C) LogP Key Spectroscopic Features (NMR)
Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate 3-Br, 5-Cl C₁₁H₁₂BrClO₃ 307.57 N/A N/A Not reported
Ethyl 3-hydroxypropanoate () None C₅H₁₀O₃ 118.13 187.5 -0.068 Baseline for comparison
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e () 4-NO₂ C₁₁H₁₃NO₅ 251.23 N/A N/A ¹H-NMR: 3.43 ppm (methoxy); ¹⁹F-NMR: -71.29 ppm
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i () 2,6-Cl₂ C₁₁H₁₂Cl₂O₃ 275.12 N/A N/A ¹H-NMR: 3.49 ppm (methoxy); ¹⁹F-NMR: -71.49 ppm
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate () 3-Br, 6-Cl, 2-F C₁₁H₁₁BrClFO₃ 325.56 N/A N/A Not reported
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate () 3-Br, 4-CH₃ C₁₂H₁₅BrO₃ 287.15 N/A N/A SMILES: CCOC(=O)CC(O)c1ccc(C)c(Br)c1
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate () 3-Br, 5-F C₁₁H₁₂BrFO₃ 291.12 N/A N/A Molecular weight: 291.12
Key Observations:
  • Halogen Effects: Bromine and chlorine substituents increase molecular weight significantly compared to non-halogenated analogs (e.g., Ethyl 3-hydroxypropanoate, MW 118.13). The trifluorinated analog () has the highest molecular weight (325.56) due to multiple halogens .
  • LogP Trends: Halogens generally enhance lipophilicity, but the hydroxyl group counterbalances this effect. For example, Ethyl 3-hydroxypropanoate has a LogP of -0.068, while halogenated derivatives likely exhibit higher values, though exact data are unavailable .
  • Steric and Electronic Effects: Substituent positions influence reactivity.

Spectroscopic and Stereochemical Analysis

NMR Characteristics:
  • Methoxy Proton Shifts: In Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e and Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i, methoxy protons resonate at 3.43 and 3.49 ppm, respectively, indicating shielding effects from aromatic substituents .
  • ¹⁹F-NMR : Fluorine signals for (S)-2e and (S)-2i appear at -71.29 ppm and -71.49 ppm, respectively, reflecting deshielding due to the spatial arrangement of the CF₃ group and aromatic ring .
Absolute Configuration Determination:

The (S)-configuration of analogs like (S)-2e and (S)-2i was confirmed via Mosher’s ester derivatization (). This method involves reacting the hydroxyl group with (R)-MTPA chloride, followed by ¹H/¹⁹F-NMR analysis. Similar approaches could determine the stereochemistry of the target compound .

Biological Activity

Ethyl 3-(3-bromo-5-chlorophenyl)-3-hydroxypropanoate is a synthetic organic compound with notable biological activities attributed to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₂H₁₄BrClO₃
  • Molecular Weight : 307.57 g/mol

It features a hydroxypropanoate backbone with a phenyl ring substituted at the 3-position with bromine and at the 5-position with chlorine. These halogen substitutions are critical for its biological activity, as they can enhance reactivity and selectivity towards various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on enzyme active sites, potentially altering their function.
  • Receptor Interaction : It may bind to various receptors, influencing signaling pathways related to cell proliferation and apoptosis. The halogenated phenyl group can enhance lipophilicity, facilitating membrane penetration and receptor binding.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with bromine and chlorine substitutions have shown enhanced activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research has demonstrated that halogenated compounds can possess significant antimicrobial activity. A study on related compounds indicated that those with similar substituents effectively inhibited the growth of Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections .

Data Table of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionAlters enzyme function via electrophilic attack
Anticancer EffectsInduces apoptosis in cancer cells
Antimicrobial ActionDisrupts microbial cell membranes

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination and Chlorination : Starting from a suitable phenolic precursor, bromination and chlorination reactions are performed to introduce the halogen substituents.
  • Esterification : The hydroxypropanoate moiety is introduced through esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 3-(3-Bromo-5-chlorophenyl)-3-hydroxypropanoate?

The synthesis involves bromination, esterification, and hydroxylation steps. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during bromination to avoid side reactions).
  • Solvent selection (e.g., dichloromethane or acetic acid to stabilize intermediates).
  • Catalyst use (e.g., DMAP for esterification efficiency). Automated reactors can improve reproducibility in scaling up reactions .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of bromine and chlorine substitution.
  • GC-MS for purity assessment and detection of volatile byproducts.
  • HPLC with UV detection to monitor reaction progress and isolate isomers .

Q. How can researchers design biological assays to evaluate its anti-inflammatory or antimicrobial potential?

  • In vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
  • Microbial growth inhibition tests (e.g., MIC determination against S. aureus or E. coli).
  • Dose-response studies to establish IC₅₀ values, accounting for halogen-driven lipophilicity .

Advanced Research Questions

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

Comparative analysis of halogen-substituted analogs reveals:

CompoundSubstituentsBioactivity Trend
Bromo/Cl (target)3-Br, 5-ClModerate COX-2 inhibition
3-Br, 5-CF₃ ()TrifluoromethylEnhanced antimicrobial activity
2-Br, 6-Cl ()Positional isomerLower solubility, reduced potency
Halogen positioning and electronegativity significantly modulate target binding .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

  • Meta-analysis of substituent effects (e.g., bromine vs. chlorine in para/meta positions).
  • Molecular docking simulations to compare binding affinities with target proteins (e.g., COX-2 or bacterial enzymes).
  • In vitro/in vivo correlation studies to validate mechanistic hypotheses .

Q. Which methods are effective for isolating enantiomers of this chiral compound?

  • Chiral chromatography (e.g., using amylose-based columns).
  • Enzymatic resolution with lipases to hydrolyze specific enantiomers.
  • Crystallization with chiral co-formers (e.g., tartaric acid derivatives) .

Q. How can researchers investigate its mechanism of action at the molecular level?

  • X-ray crystallography to resolve ligand-protein complexes (e.g., with cyclooxygenase).
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Fluorescence polarization assays for real-time monitoring of receptor interactions .

Q. What protocols assess its stability under varying storage and reaction conditions?

  • Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions).
  • HPLC stability-indicating methods to track decomposition products.
  • Kinetic modeling to predict shelf-life under controlled humidity/temperature .

Q. How should toxicity be evaluated in preclinical models?

  • MTT assays in HepG2 or HEK293 cells to measure cytotoxicity.
  • Ames test for mutagenicity screening.
  • In vivo acute toxicity in rodent models (LD₅₀ determination) .

Methodological Notes

  • Data Contradictions : Discrepancies in bioactivity often arise from substituent positioning (meta vs. para) or assay conditions (e.g., cell line variability). Cross-validation using orthogonal assays is critical .
  • Synthesis Challenges : Trace impurities (e.g., dehalogenated byproducts) require rigorous purification via column chromatography or recrystallization .
  • Advanced Techniques : Synchrotron-based crystallography or cryo-EM may be needed for high-resolution structural insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.